1-(全氟己基)二十二烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

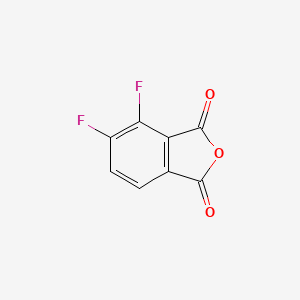

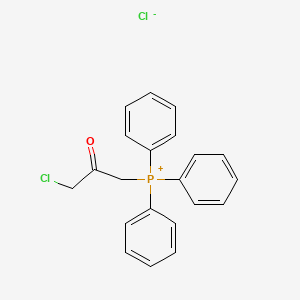

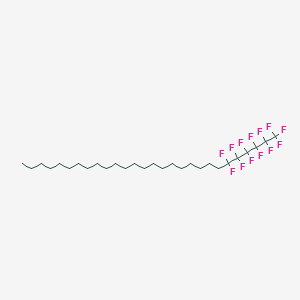

1-(Perfluorohexyl)docosane is a chemical compound with the molecular formula C28H45F13 . It has a molecular weight of 628.64 and is a solid at room temperature . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane .

Molecular Structure Analysis

The molecular structure of 1-(Perfluorohexyl)docosane consists of a long carbon chain with a perfluorohexyl group attached to one end . The InChI code for this compound is 1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23 (29,30)24 (31,32)25 (33,34)26 (35,36)27 (37,38)28 (39,40)41/h2-22H2,1H3 .Physical And Chemical Properties Analysis

1-(Perfluorohexyl)docosane is a solid at room temperature . It has a boiling point of 53-55 degrees Celsius .科学研究应用

非共价相互作用和卤素键合对全氟己基化合物(例如全氟己基碘)的研究揭示了它们与氢键受体形成非共价配合物的能力。这些研究对于理解非共价相互作用中的卤素键合、氢键、脱溶剂化和静电作用至关重要,这些是分子化学和材料科学中的基本概念 (Cabot & Hunter, 2009).

环境影响和生物转化对全氟辛烷磺酰胺 (FOSA)(一种相关全氟化合物)的研究探讨了它在大豆和南瓜等植物中的吸收、转运和代谢。这项研究对于了解全氟化合物的环境归宿和生物转化至关重要,可以为减轻污染和加强植物修复工作提供信息 (Zhao 等,2018).

光解和环境降解在水生条件下研究了包括全氟烷磺酰胺在内的全氟化学物质的间接光解。这项研究提供了对全氟化合物的环境降解途径的见解,强调了羟基自由基引发的氧化的作用。了解这些机制对于评估全氟化合物的持久性和长期环境影响至关重要 (Plumlee, McNeill, & Reinhard, 2009).

食品接触材料中的安全性评估已经解决了与全氟化合物相关的物质(例如全氟乙酸衍生物)在食品接触材料中的安全性评估。这些评估对于确保消费者安全和规范全氟化合物在与食品直接接触的应用中的使用至关重要 (Flavourings, 2010).

安全和危害

1-(Perfluorohexyl)docosane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

未来方向

While specific future directions for 1-(Perfluorohexyl)docosane are not available, similar perfluorinated compounds have been studied for their potential applications in treating dry eye disease . These compounds work by reducing tear evaporation, providing a new approach to treating this common condition .

作用机制

Target of Action

The primary target of 1-(Perfluorohexyl)docosane, also known as Perfluorohexyloctane, is the lipid layer and meibomian glands of the eye . These glands play a crucial role in maintaining the stability of the tear film that covers the ocular surface .

Mode of Action

This interaction prevents the evaporation of the aqueous phase of the tears , thereby maintaining the stability of the tear film.

Biochemical Pathways

It is known that the compound mediates its actions in the lipid layer and meibomian glands . By forming a monolayer at the air-liquid interface of the tear film, it likely influences the lipid metabolism and secretion processes within the meibomian glands .

Pharmacokinetics

Given its application as an ophthalmic formulation, it is likely to have a localized effect on the ocular surface with minimal systemic absorption .

Result of Action

Perfluorohexyloctane is used to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface due to its low surface and interface tensions . Its refractive index being similar to that of water minimizes visual disturbances .

Action Environment

The action of Perfluorohexyloctane can be influenced by various environmental factors. For instance, ambient temperature might affect the viscosity and spreading properties of the compound . Additionally, the presence of other substances in the tear film, such as proteins and mucins, might also interact with Perfluorohexyloctane and influence its efficacy .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(29,30)24(31,32)25(33,34)26(35,36)27(37,38)28(39,40)41/h2-22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSYSXOZBFARAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45F13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluorohexyl)docosane | |

CAS RN |

825651-73-8 |

Source

|

| Record name | 1-(Perfluorohexyl)docosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。